Cas no 873-62-1 (M-cyanophenol)

M-cyanophenol structure
M-cyanophenol structure
Produktname:M-cyanophenol
CAS-Nr.:873-62-1
MF:C7H5NO
MW:119.120701551437
MDL:MFCD00002252
CID:40128
PubChem ID:13394

M-cyanophenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Cyanophenol
    • 3-Hydroxybenzonitrile
    • 3-Hydroxybenzoic acid nitrile
    • m-hydroxybenzonitrile
    • Benzonitrile,3-hydroxy
    • Benzonitrile,m-hydroxy
    • m-cyanophenol
    • meta-cyanophenol
    • m-hydroxybenzylnitrile
    • Benzonitrile, 3-hydroxy-
    • Benzonitrile, m-hydroxy-
    • 3-Hydroxy-benzonitrile
    • SGHBRHKBCLLVCI-UHFFFAOYSA-N
    • 3-cyano-phenol
    • 3-cyano phenol
    • 3-hydroxy benzonitrile
    • PubChem13113
    • KSC492Q0T
    • BDBM36294
    • CS-D
    • 3-Hydroxybenzonitrile (ACI)
    • Benzonitrile, m-hydroxy- (6CI, 7CI, 8CI)
    • NSC 60108
    • SY008438
    • CHEMBL294016
    • CS-D1474
    • AC-24361
    • EINECS 212-845-4
    • 3-HYDROXY-BENZOIC ACID,NITRILE
    • Z56969327
    • PS-5804
    • SCHEMBL51546
    • benzenecarbonitrile, 3-hydroxy-
    • AKOS000121605
    • EN300-17634
    • 3-oxidanylbenzenecarbonitrile
    • MFCD00002252
    • P2Q3H42P95
    • J-512362
    • 3-Cyanophenol, 99%
    • 873-62-1
    • 9W9
    • DTXCID10158763
    • DTXSID10236272
    • F1905-7024
    • NSC-60108
    • NSC60108
    • NS00039185
    • M-cyanophenol
    • MDL: MFCD00002252
    • Inchi: 1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
    • InChI-Schlüssel: SGHBRHKBCLLVCI-UHFFFAOYSA-N
    • Lächelt: N#CC1C=C(O)C=CC=1
    • BRN: 2041515

Berechnete Eigenschaften

  • Genaue Masse: 119.03700
  • Monoisotopenmasse: 119.037114
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 135
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 44
  • Oberflächenladung: 0
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.1871 (rough estimate)
  • Schmelzpunkt: 78.0 to 82.0 deg-C
  • Siedepunkt: 222.38°C (rough estimate)
  • Flammpunkt: 107.6℃
  • Brechungsindex: 1.5800 (estimate)
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • PSA: 44.02000
  • LogP: 1.26388
  • pka: 8.61(at 25℃)
  • Löslichkeit: Nicht bestimmt

M-cyanophenol Sicherheitsinformationen

M-cyanophenol Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

M-cyanophenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A129461-25g
3-Cyanophenol
873-62-1 98%
25g
$39.0 2025-02-21
Ambeed
A129461-100g
3-Cyanophenol
873-62-1 98%
100g
$130.0 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1583-25G
3-Cyanophenol
873-62-1 >98.0%(GC)(T)
25g
¥690.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C146A-25g
M-cyanophenol
873-62-1 99%
25g
¥365.0 2023-08-31
Fluorochem
049834-5g
3-Cyanophenol
873-62-1 98%
5g
£22.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139371-5g
M-cyanophenol
873-62-1 ≥98%
5g
¥69.90 2023-09-03
TRC
H808495-25 g
3-Hydroxybenzonitrile
873-62-1
25g
325.00 2021-08-05
eNovation Chemicals LLC
D489558-5g
3-Cyanophenol
873-62-1 97%
5g
$185 2023-09-03
Apollo Scientific
OR6704-5g
3-Hydroxybenzonitrile
873-62-1
5g
£17.00 2025-02-20
AK Scientific
P817-25g
3-Cyanophenol
873-62-1 98% (GC)
25g
$49 2023-09-15

M-cyanophenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Silicon tetrachloride ,  Lithium iodide Catalysts: Borate(1-), (acetato-κO)trifluoro-, hydrogen (1:1), (T-4)- Solvents: Acetonitrile ,  Toluene ;  15 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethanol ;  20 min, rt
Referenz
Enhanced O-dealkylation activity of SiCl4/LiI with catalytic amount of BF3
Zewge, Daniel; et al, Tetrahedron Letters, 2004, 45(19), 3729-3732

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Acetonitrile ;  5 min; 24 h, 32 °C
Referenz
Photoinduced Hydroxylation of Organic Halides under Mild Conditions
Cai, Yue-Ming; et al, Organic Letters, 2019, 21(20), 8479-8484

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 60 °C
Referenz
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides
Dibakar, Mullick; et al, Tetrahedron Letters, 2011, 52(41), 5338-5341

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Sodium bis(trimethylsilyl)amide in the "one-flask" transformation of aromatic esters to nitriles
Hwu, Jih Ru; et al, Synthesis, 1998, (3), 329-332

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Carbon tetrachloride Catalysts: Vanadyl acetylacetonate Solvents: Acetonitrile ;  6 h, 150 °C
Referenz
Nitrilation of carboxylic acids with acetonitrile catalyzed by molybdenum and vanadium complexes
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2016, 52(9), 1282-1286

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: N-Methyl-2-pyrrolidone
Referenz
A simple and highly efficient one-pot chemoselective synthesis of nitriles from aldehydes: mechanistic insight and selectivity control through modulation of electronic and steric factors
Chakraborti, Asit K.; et al, Indian Journal of Chemistry, 2001, (10), 1000-1006

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1-Decanethiol ,  Hexamethyldisilazane Catalysts: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ,  Hexane ;  3 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 30 min, rt
Referenz
Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes
Shigeno, Masanori; et al, Organic Chemistry Frontiers, 2022, 9(14), 3656-3663

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Boron nitride (sulfonated) Solvents: Water ;  30 min; 8 h, 80 °C
Referenz
Nanoarchitectonics of Sulfonated Boron Nitride for Catalytic Synthesis of Aromatic Nitriles under Mild Conditions
Choudhary, Priyanka; et al, Chemical Engineering Journal (Amsterdam, 2023, 475,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Trichloroacetic acid Catalysts: Uranyl nitrate Solvents: Acetone ;  72 h, -78 °C
Referenz
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin
Zhou, Yilin; et al, JACS Au, 2021, 1(8), 1141-1146

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine ,  Oxygen Solvents: Acetonitrile ;  3 h, 1 atm, rt
Referenz
An Electrochemical Method for Deborylative Hydroxylation of Arylboronic Acids under Metal-free Conditions
Fu, Zhengjiang ; et al, Chemistry - An Asian Journal, 2022, 17(24),

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride ;  3 min, 100 °C
Referenz
An efficient solvent free and one-pot conversion of aldehydes into nitriles using NH2OH.HCl/CH3COCl/charcoal system
Sharghi, H.; et al, Journal of the Iranian Chemical Society, 2004, 1(1), 28-32

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Acetyl chloride ,  Zinc oxide (ZnO) ;  30 h, 80 °C
Referenz
ZnO/CH3COCl: A new and highly efficient catalyst for dehydration of aldoximes into nitriles under solvent-free condition
Sarvari, Mona Hosseini, Synthesis, 2005, (5), 787-790

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  5 h, 100 °C
Referenz
Dual Utility of Heterogeneous Catalyst ZSM-5 for C-C Cleavage Leading to Nitriles, and for the Synthesis of Hydrazides
Ghodse, Shrikant M.; et al, ChemistrySelect, 2018, 3(16), 4168-4172

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: 10-Methyl-3(10H)-acridinone Solvents: Water ;  42 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
N-Substituted 3(10H)-Acridones as Visible-Light, Water-Soluble Photocatalysts: Aerobic Oxidative Hydroxylation of Arylboronic Acids
Xie, Hong-Yan; et al, Journal of Organic Chemistry, 2017, 82(10), 5236-5241

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Diethyl chlorophosphate Solvents: Toluene ;  rt → reflux; 30 min, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referenz
Efficient Beckmann rearrangement and dehydration of oximes via phosphonate intermediates
Sardarian, A. R.; et al, Tetrahedron Letters, 2007, 48(14), 2639-2643

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone Catalysts: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  12 h, 185 °C
Referenz
Sodium bis(trimethylsilyl)amide in the oxidative conversion of aldehydes to nitriles
Hwu, Jih Ru; et al, European Journal of Organic Chemistry, 2006, (11), 2513-2516

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Potassium acetate Solvents: Dimethylformamide ,  Water ;  14 h, 25 °C
Referenz
Practical, environment-benign and atom economic KOAc-catalyzed deprotection of aryl TIPS ethers under mild fluoride-free conditions
Wang, Bing; et al, Green Chemistry, 2009, 11(8), 1112-1114

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ;  6.5 h, 105 °C; 105 °C → rt
1.2 Reagents: Water
Referenz
Efficient method for demethylation of aryl methyl ether using Aliquat-336
Waghmode, Suresh B.; et al, Synthetic Communications, 2013, 43(24), 3272-3280

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Ammonium chloride Catalysts: Vitamin B12 Solvents: Methanol ;  15 min, rt; 20 h, rt
Referenz
Photoinduced Vitamin B12-Catalysis for Deprotection of (Allyloxy)arenes
Giedyk, Maciej; et al, Organic Letters, 2017, 19(10), 2670-2673

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Benzaldehyde oxime Catalysts: Cuprous iodide ,  N1-[(4-Methoxyphenyl)methyl]-N2-[2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pheny… Solvents: Dimethyl sulfoxide ;  18 h, 80 °C
Referenz
Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction
Fier, Patrick S. ; et al, Organic Letters, 2017, 19(11), 3033-3036

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Benzaldehyde oxime Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[3-methoxy-6-methyl… Solvents: Dimethylformamide ;  18 h, 80 °C
Referenz
Synthesis of Complex Phenols Enabled by a Rationally Designed Hydroxide Surrogate
Fier, Patrick S. ; et al, Angewandte Chemie, 2017, 56(16), 4478-4482

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Referenz
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Boric acid (H3BO3) Catalysts: Palladium diacetate ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: N-Methyl-2-pyrrolidone ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid
Song, Zhi-Qiang; et al, Organic Letters, 2020, 22(21), 8470-8474

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 65 bar, 350 °C
1.2 Solvents: Acetonitrile ;  45 min, 65 bar, 350 °C
Referenz
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow
Cantillo, David; et al, Journal of Organic Chemistry, 2013, 78(20), 10567-10571

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine ,  Oxygen Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  5 min, rt; 48 h, rt
Referenz
Synergistic Photo-Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides with Molecular Oxygen
Zhang, Xin; et al, Organic Letters, 2018, 20(3), 708-711

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride ,  Hydroxyamine hydrochloride Catalysts: Alumina ;  15 min, 100 °C
Referenz
A direct synthesis of nitriles and amides from aldehydes using dry or wet alumina in solvent free conditions
Sharghi, Hashem; et al, Tetrahedron, 2002, 58(52), 10323-10328

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2… (nickel complex) Solvents: Dimethylformamide ,  Acetonitrile ,  Water ;  20 min, rt; 24 h, 40 °C
Referenz
Accelerated Direct Hydroxylation of Aryl Chlorides with Water to Phenols via the Proximity Effect in a Heterogeneous Metallaphotocatalyst
Wang, Kaixuan; et al, ACS Catalysis, 2022, 12(10), 6068-6080

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 - 4 h, rt
Referenz
Reductive removal of methoxyacetyl protective group using sodium borohydride
Gadekar, Pradip K.; et al, Tetrahedron Letters, 2014, 55(2), 503-506

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Benzaldehyde, 4,4′,4′′-nitrilotris-, polymer with 2,4,6-trimethyl-1,3,5-triazine Solvents: Dimethylformamide ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Persistent radical cation sp2 carbon-covalent organic framework for photocatalytic oxidative organic transformations
Cheng, Yuan-Zhe; et al, Applied Catalysis, 2022, 306,

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Catalysts: Zinc ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, 80 °C
Referenz
Statistical experimental design-driven discovery of room-temperature conditions for palladium-catalyzed cyanation of aryl bromides
Stazi, Federica; et al, Tetrahedron Letters, 2005, 46(11), 1815-1818

Herstellungsverfahren 33

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) ,  Cobalt oxide Solvents: Water ;  8 h, 2.0 MPa, 100 °C
1.2 -
Referenz
Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia
Wang, Weitao ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(44), 14636-14647

Herstellungsverfahren 34

Reaktionsbedingungen
1.1 Reagents: Sodium fluoride ,  Lithium perchlorate ,  Bis(pinacolato)diborane ,  N-Fluorobenzenesulfonimide Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  6 h
1.2 Reagents: Sodium peroxoborate ,  Oxygen Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis
Dow, Nathan W.; et al, Journal of the American Chemical Society, 2022, 144(14), 6163-6172

M-cyanophenol Raw materials

M-cyanophenol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:873-62-1)M-cyanophenol
A24148
Reinheit:99%
Menge:500g
Preis ($):567.0